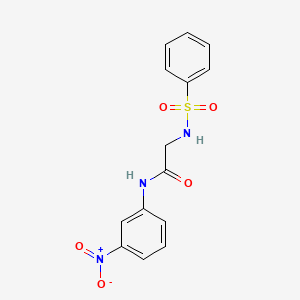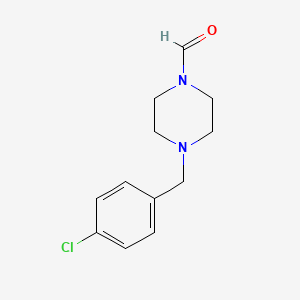
N-(2,3-dichlorophenyl)-N'-3-isoxazolylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dichlorophenyl)-N'-3-isoxazolylurea, commonly known as DIuron, is a herbicide that belongs to the family of urea herbicides. It is widely used in agriculture to control the growth of weeds and unwanted plants. DIuron was first introduced in the market in the 1950s and has since been used extensively in various parts of the world.
作用机制
DIuron works by inhibiting the photosynthesis process in plants. It interferes with the electron transport chain in chloroplasts, leading to a reduction in the production of ATP and NADPH. This, in turn, leads to the death of the plant. In cancer cells, DIuron inhibits the activity of a protein called STAT3, which is involved in cell growth and survival. By inhibiting STAT3, DIuron can induce cell death in cancer cells.
Biochemical and Physiological Effects:
DIuron has been shown to have both acute and chronic toxic effects on animals. Acute exposure to DIuron can cause respiratory distress, convulsions, and even death. Chronic exposure to DIuron can lead to liver and kidney damage, as well as reproductive and developmental problems. DIuron has also been shown to have endocrine-disrupting effects, which can lead to hormonal imbalances.
实验室实验的优点和局限性
DIuron is a widely used herbicide, making it readily available for lab experiments. It is also relatively inexpensive, making it an affordable option for researchers. However, DIuron has been shown to have toxic effects on animals, which can limit its use in certain experiments.
未来方向
There are several future directions for research on DIuron. One area of interest is the development of new herbicides that are more effective and less toxic than DIuron. Another area of interest is the potential use of DIuron in cancer treatment. Further research is needed to determine the optimal dosage and administration of DIuron for this purpose. Additionally, research is needed to better understand the toxic effects of DIuron on animals and to develop strategies to mitigate these effects.
合成方法
DIuron can be synthesized by reacting 3-amino-2,3-dichlorobenzoic acid with isoxazol-3-yl-N,N-dimethylcarbamate. The reaction takes place in the presence of a catalyst and a solvent. The resulting product is then purified and dried to obtain DIuron.
科学研究应用
DIuron has been extensively studied for its herbicidal properties. It is used in agriculture to control the growth of weeds and unwanted plants, especially in crops such as cotton, soybean, and sugarcane. DIuron has also been studied for its potential use in the treatment of cancer. Research has shown that DIuron can inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
属性
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-6-2-1-3-7(9(6)12)13-10(16)14-8-4-5-17-15-8/h1-5H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCWVCWWRHTFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824256 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(2-ethylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5739026.png)
![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5739028.png)

![7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5739043.png)
![N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5739047.png)

![5-[(4-isopropylphenoxy)methyl]-N'-(3-nitrobenzylidene)-2-furohydrazide](/img/structure/B5739056.png)

![cyclohexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5739074.png)
![N-[4-(dimethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5739080.png)


![5-bromo-N-[4-(propionylamino)phenyl]-2-furamide](/img/structure/B5739098.png)
![3-[2-oxo-2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5739110.png)
